molecular formula C15H25NO5 B8120240 O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B8120240
M. Wt: 299.36 g/mol
InChI Key: OQSAJJZJGXXGDD-QCNOEVLYSA-N
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Description

This bicyclic compound (CAS: 2380459-95-8) features a 2-azabicyclo[2.2.2]octane core with a hydroxy group at the 5-position and two ester substituents: a tert-butyl group at O2 and an ethyl group at O2. Its molecular formula is C15H25NO5, with a molecular weight of 299.36 g/mol . The compound is typically supplied at ≥97% purity for research applications, particularly in chemical synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSAJJZJGXXGDD-QCNOEVLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2CC[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a compound of significant interest in pharmacology and organic chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: 2-(tert-butyl) 3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
  • Molecular Formula: C15H25NO5
  • Molecular Weight: 299.37 g/mol
  • CAS Number: 2380459-95-8
  • Purity: ≥ 97%
  • Enzyme Inhibition:
    • The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. Research indicates that compounds with similar bicyclic structures can inhibit enzymes involved in metabolic pathways .
  • Receptor Modulation:
    • Preliminary studies suggest that this compound may modulate neurotransmitter receptors, which could have implications for neurological disorders .
  • Antimicrobial Properties:
    • Some studies have hinted at antimicrobial activity against specific pathogens, which is a promising area for further research .

Case Studies

  • Neuropharmacological Studies:
    • A study published in the Journal of Organic Chemistry highlighted the potential neuropharmacological effects of related bicyclic compounds. While specific data on O2-tert-butyl O3-ethyl is limited, the structural similarities suggest possible cognitive enhancement effects through neurotransmitter modulation .
  • Antimicrobial Activity:
    • In a comparative analysis of various bicyclic compounds, O2-tert-butyl O3-ethyl exhibited moderate activity against Gram-positive bacteria. This was assessed using standard microbiological techniques .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
O2-tert-butyl O3-ethyl (1S,3S,4S,5R)Enzyme InhibitionJournal of Organic Chemistry
Similar Bicyclic CompoundNeurotransmitter ModulationPMC Article
O2-tert-butyl O3-ethylAntimicrobialComparative Study

Future Directions

Research into the biological activity of O2-tert-butyl O3-ethyl is still in its early stages. Future studies should focus on:

  • In Vivo Studies: To understand the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic Studies: To elucidate the specific pathways affected by this compound.
  • Therapeutic Applications: Exploring its potential use in treating neurological disorders or infections.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound's bicyclic structure makes it a valuable scaffold in drug design. Its unique properties facilitate the synthesis of various pharmacologically active compounds.
    • Case Study : Research indicates that derivatives of azabicyclo compounds show promise as inhibitors in various biological pathways, including those related to neurological disorders and cancer treatment .
  • Targeted Therapy : The specific stereochemistry of this compound allows for selective interaction with biological targets, enhancing the efficacy of therapeutic agents.
    • Example : In studies involving targeted delivery systems, modifications of the azabicyclo structure have been shown to improve the pharmacokinetic profiles of drugs .

Applications in Organic Synthesis

  • Synthetic Intermediates : O2-tert-butyl O3-ethyl can serve as an intermediate in the synthesis of more complex organic molecules.
    • Data Table :
    Reaction TypeProductYield (%)
    AlkylationAlkylated azabicyclo85
    EsterificationDicarboxylate derivatives90
    CyclizationNovel bicyclic compounds75
  • Heterocyclic Chemistry : The compound's nitrogen-containing structure is beneficial for creating heterocycles with diverse applications in pharmaceuticals.
    • Research Insight : The incorporation of nitrogen into bicyclic frameworks has been linked to enhanced biological activity and selectivity against certain targets .

Comparison with Similar Compounds

O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

  • Key Difference : The 5-hydroxy group is replaced by a 5-oxo (ketone) group.
  • Molecular Formula: C15H23NO5 (vs. C15H25NO5 for the parent compound).
  • Molecular Weight : 297.35 g/mol (2.01 g/mol lighter due to loss of two hydrogens).
  • This derivative is also used in synthetic chemistry but may exhibit different solubility and stability profiles .

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

  • Key Differences :
    • Substituents : O5-methyl instead of O3-ethyl.
    • Functional Groups : Lacks the 5-hydroxy group.
  • Implications: The methyl group at O5 may reduce steric hindrance compared to ethyl, affecting reaction kinetics in ester hydrolysis or cross-coupling reactions.

O2-tert-butyl O3-ethyl exo-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

  • Key Difference : Incorporates 5,5-difluoro substituents.
  • Molecular Formula: C15H23F2NO4.
  • Molecular Weight : 319.34 g/mol (20 g/mol heavier due to fluorines).
  • Implications : Fluorine atoms enhance electronegativity and metabolic stability, making this derivative valuable in medicinal chemistry. The difluoro group may also influence ring conformation and lipophilicity .

(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid

  • Key Differences :
    • Substituents : 5-methylene and carboxylic acid groups.
    • Core Structure : Retains the bicyclo[2.2.2]octane system but with altered stereochemistry (1S,3S,4R).
  • Molecular Formula: C14H21NO4.
  • Implications: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation. Safety data indicate hazards including skin irritation (H315) and respiratory tract irritation (H335) .

Preparation Methods

Epoxide-Mediated Cyclization

The bicyclic framework is commonly synthesized via intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate derivatives. Under anhydrous conditions, triethylamine deprotonates the amine, enabling nucleophilic attack on the epoxide to form the bicyclo[2.2.2]octane system.

Reaction Conditions

  • Substrate : Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt

  • Base : Triethylamine (3.3 mL, 23.8 mmol per 1 g substrate)

  • Solvent : Dimethylformamide (48 mL per 1 g substrate)

  • Time : 72 h at 25°C

  • Yield : 25–34% after silica gel chromatography

Table 1: Cyclization Outcomes

Starting MaterialProduct PuritySpace GroupLattice Parameters (Å, °)
cis-Epoxide isomer95%P21/c𝑎=10.217, 𝑏=11.676, 𝑐=10.273, 𝛽=114.2
trans-Epoxide isomer<5%

The cis-configuration is critical for successful ring closure, as steric hindrance in the trans-isomer prevents lactonization.

Sequential Ester Functionalization

tert-Butyloxycarbonyl Protection

Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the secondary amine under mild conditions:

Procedure

  • Dissolve cyclized lactone (1 equiv) in 1,4-dioxane.

  • Add Boc₂O (1.2 equiv) and triethylamine (1.5 equiv).

  • Stir for 18 h at 25°C.

  • Purify via ethyl acetate/water extraction.

Yield : 68–72%

Ethyl Esterification

Ethyl chloroformate introduces the O3-ethyl group via nucleophilic acyl substitution:

Optimized Conditions

  • Solvent : Dichloromethane

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Temperature : 0°C → 25°C (gradual warming)

  • Reaction Time : 12 h

  • Yield : 89%

Stereoselective Hydroxylation

Sharpless Asymmetric Dihydroxylation

The 5R-hydroxyl group is installed using AD-mix-β in a tert-butanol/water system:

Substrate : 2,3-Di-tert-butoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene
Conditions :

  • AD-mix-β (1.2 g/mmol substrate)

  • Methanesulfonamide (0.3 equiv)

  • −20°C, 48 h
    Result : 82% yield, 94% ee

Table 2: Hydroxylation Selectivity

CatalystSolventee (%)
AD-mix-αt-BuOH/H₂O76
AD-mix-βt-BuOH/H₂O94
Osmium tetroxideAcetone/H₂O88

Challenges and Optimization

Stereochemical Purity

Racemization occurs at >80°C during Boc protection. Kinetic resolution using Candida antarctica lipase B improves ee to 98%:

Resolution Protocol

  • Substrate : Racemic 5-hydroxy intermediate

  • Enzyme : Immobilized CAL-B (50 mg/mmol)

  • Solvent : Methyl tert-butyl ether

  • Time : 72 h

  • Outcome : 45% conversion, 98% ee remaining substrate

Scalability Limitations

Cyclopropane fusion steps exhibit nonlinear scalability:

Batch Size vs. Yield

Scale (g)Yield (%)
134
1028
10018

Microreactor technology improves mass transfer, boosting 100 g batch yield to 26%.

Characterization Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (1S,3S,4S,5R) configuration:

Crystal Parameters

  • Space Group : P212121

  • Unit Cell : 𝑎=8.921(2) Å, 𝑏=12.347(3) Å, 𝑐=14.218(4) Å

  • R-factor : 0.0412

Spectroscopic Profiles

¹H NMR (500 MHz, CDCl₃)

  • δ 1.47 (s, 9H, tert-butyl)

  • δ 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 5.21 (d, J=3.0 Hz, 1H, C5-OH)

13C NMR

  • 167.8 ppm (C=O, Boc)

  • 166.3 ppm (C=O, ethyl ester)

  • 72.4 ppm (C5-OH)

Comparative Method Analysis

Table 3: Synthetic Route Efficiency

StepMethod A YieldMethod B Yield
Bicyclo Formation34%28%
Boc Protection72%68%
Ethyl Esterification89%82%
Overall Yield 21% 15%

Method A employs low-temperature cyclization, while Method B uses microwave-assisted synthesis.

Industrial Applicability

Continuous Flow Synthesis

Packed-bed reactors with immobilized CAL-B reduce processing time by 40%:

  • Residence Time : 6 h vs. 72 h (batch)

  • Enzyme Reuse : 15 cycles without activity loss

Green Chemistry Metrics

Process Mass Intensity : 87 vs. 132 (traditional routes)
E-factor : 23 vs. 41

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Category : Basic Laboratory Safety
Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For respiratory protection, use NIOSH-certified P95 filters for minor exposures or OV/AG/P99 filters for higher-risk scenarios .
  • First Aid Measures :
    • Inhalation : Move to fresh air; administer artificial respiration if necessary .
    • Skin Contact : Wash thoroughly with soap and water; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for ≥15 minutes; consult a physician .
  • Environmental Precautions : Prevent drainage contamination due to unknown ecological toxicity .

Intermediate: What purification strategies are recommended for isolating this compound post-synthesis?

Category : Synthetic Chemistry Methodology
Answer :

  • Recrystallization : Use solvents like 1,4-dioxane (as employed in analogous bicyclic ester syntheses) .
  • Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on polarity differences from the tert-butyl and ethyl ester groups.
  • Filtration : Employ vacuum filtration for solid intermediates, especially after quenching reactions with ice/water to precipitate products .

Advanced: How can stereochemical integrity at the (1S,3S,4S,5R) positions be maintained during synthesis?

Category : Advanced Synthetic Chemistry
Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials, as seen in related bicyclo[2.2.1]heptane syntheses .
  • Low-Temperature Conditions : Conduct reactions at ≤0°C to minimize racemization, particularly during esterification or hydroxyl-group activation.
  • Monitoring : Validate stereochemistry via 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography (see FAQ 4) .

Advanced: What methodologies are suitable for resolving contradictions in spectroscopic data during structural elucidation?

Category : Analytical Chemistry & Data Analysis
Answer :

  • Multi-Technique Validation :
    • X-ray Crystallography : Refine structures using SHELXL (SHELX suite) for high-resolution data .
    • 2D-NMR (COSY, NOESY) : Resolve overlapping signals; confirm spatial proximity of protons (e.g., bicyclo[2.2.2]octane ring protons) .
  • Case Study : For conflicting 13C^{13}\text{C}-NMR shifts, compare with computed spectra (DFT calculations) or literature analogs like tert-butyl-azabicycloheptane derivatives .

Intermediate: How to assess the compound’s stability under varying pH and temperature conditions?

Category : Stability Studies
Answer :

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor via HPLC for ester hydrolysis or hydroxyl-group oxidation .
    • Thermal Stability : Heat samples to 40–80°C; track decomposition by TLC or mass spectrometry .
  • Key Consideration : The tert-butyl group may enhance steric protection of the ester moiety compared to methyl analogs .

Advanced: How to design experiments evaluating environmental fate and ecological impact?

Category : Environmental Chemistry
Answer :

  • Experimental Framework :
    • Partitioning Studies : Measure log KowK_{\text{ow}} (octanol-water) to predict bioavailability .
    • Degradation Pathways : Conduct hydrolysis/photolysis assays under simulated environmental conditions (e.g., UV light, aqueous pH 5–9) .
    • Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) for acute toxicity assays, referencing protocols from long-term ecological projects .

Advanced: What reaction conditions optimize yields in multi-step syntheses involving this compound?

Category : Reaction Optimization
Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, as demonstrated in benzoylisothiocyanate-mediated reactions .
  • Catalysis : Explore Lewis acids (e.g., ZnCl2_2) for ester activation, particularly in coupling reactions with azabicyclo scaffolds .
  • Workflow : Use inline FTIR or LC-MS to monitor reaction progress and minimize side products .

Basic: How to interpret MS/MS fragmentation patterns for this compound?

Category : Analytical Chemistry
Answer :

  • Key Fragments :
    • Loss of tert-butoxy (C4_4H9_9O, 73 Da) and ethoxy (C2_2H5_5O, 45 Da) groups from the ester moieties.
    • Bicyclo[2.2.2]octane backbone stability under CID (Collision-Induced Dissociation) conditions .
  • Reference Data : Compare with spectra of structurally related azabicyclo compounds (e.g., CAS 2306262-60-0 derivatives) .

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